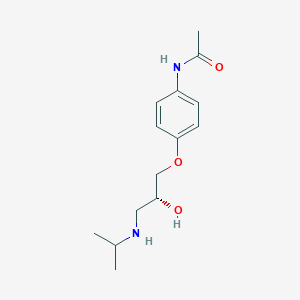

(R)-Practolol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37936-66-6 |

|---|---|

Molecular Formula |

C14H22N2O3 |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

N-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/t13-/m1/s1 |

InChI Key |

DURULFYMVIFBIR-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)NC(=O)C)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |

Origin of Product |

United States |

Chiral Synthesis and Stereoselective Preparation of R Practolol and Its Enantiomer

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. This approach has proven particularly effective for producing enantiopure pharmaceuticals, including β-blockers. The core strategy often involves the enzymatic resolution of a racemic intermediate, which is then chemically converted to the target molecule.

Kinetic Resolution Methodologies

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. wikipedia.org It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of practolol (B1678030) synthesis, this typically involves the enantioselective acylation of a racemic chlorohydrin precursor catalyzed by a lipase (B570770). The enzyme selectively acylates one enantiomer at a faster rate, leaving the unreacted enantiomer enriched in high optical purity. wikipedia.org

A key intermediate in the synthesis of practolol is the chlorohydrin, (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide. The kinetic resolution of this racemic alcohol via lipase-catalyzed transesterification is a central step in many chemo-enzymatic routes. researchgate.netresearchgate.net In this process, an acyl donor, such as vinyl acetate (B1210297) or vinyl butanoate, is used to selectively acylate one of the enantiomers. The slower-reacting enantiomer, for instance, the (R)-chlorohydrin, can be isolated with high enantiomeric excess (ee) and subsequently used to synthesize (S)-practolol. researchgate.netmdpi.com Conversely, the acylated (S)-chlorohydrin can be hydrolyzed to yield the pure (S)-enantiomer, the precursor for (R)-practolol.

The choice of enzyme is critical for the efficiency and selectivity of the kinetic resolution. Lipases are frequently employed due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. researchgate.net

Candida antarctica Lipase B (CALB): CALB is one of the most robust and widely used biocatalysts for the resolution of chiral alcohols. viamedica.plviamedica.pl In the synthesis of practolol precursors, CALB has been used to catalyze the transesterification of the racemic chlorohydrin building block. researchgate.netpreprints.org This reaction successfully produces the enantiomers of the chlorohydrin with high enantiomeric purity. mdpi.com For example, using CALB and vinyl butanoate as the acyl donor, the (R)-chlorohydrin precursor for (S)-practolol, (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, was produced with 97% enantiomeric excess and a 27% yield. researchgate.netmdpi.com

Pseudomonas cepacia sol-gel AK lipase (PCL): Lipase from Pseudomonas cepacia has also demonstrated high enantioselectivity in the kinetic resolution of the practolol chlorohydrin precursor. researchgate.netmdpi.compreprints.org In one study, various commercial lipases were screened, and Pseudomonas cepacia sol-gel AK showed the highest enantioselectivity. researchgate.net It catalyzed the transesterification of (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide using vinyl acetate as the acyl donor, affording the acetylated (S)-product with 96% enantiomeric excess at 50% conversion. researchgate.net

| Lipase Source | Enantiomeric Excess (ee) of Product | Conversion (%) |

|---|---|---|

| Pseudomonas cepacia sol-gel AK | 96% | 50% |

| Candida antarctica Lipase B (CALB) | Data Varies by Study | ~50% |

| Other commercial lipases (e.g., Candida rugosa, Aspergillus niger) | Lower selectivity observed | Varies |

To maximize the yield and enantiomeric excess of the desired chlorohydrin enantiomer, various reaction parameters must be optimized. These include the choice of solvent, acyl donor, temperature, and substrate and enzyme concentrations. researchgate.net

For the kinetic resolution catalyzed by Pseudomonas cepacia lipase, a systematic study was conducted to identify the optimal conditions. researchgate.net

Solvent: Toluene and tert-butyl methyl ether were found to be suitable organic solvents.

Acyl Donor: Vinyl acetate was selected as the preferred acyl donor.

Temperature: The optimal temperature was determined to be in the range of 30-35°C. researchgate.netpreprints.org

Concentrations: The effects of substrate and enzyme concentration were studied to achieve a balance between reaction rate and selectivity.

Reaction Time: A reaction time of approximately 12 hours was found to be appropriate for achieving close to 50% conversion, which is theoretically the maximum yield for the resolved alcohol in a kinetic resolution. researchgate.netpreprints.org

Under preparative-scale conditions using Pseudomonas cepacia lipase (PCL) in tert-butyl methyl ether with vinyl acetate at 35°C, the resolution of the racemic chlorohydrin was successfully achieved in 12 hours. researchgate.net

| Parameter | Optimized Value/Choice |

|---|---|

| Enzyme | Pseudomonas cepacia lipase (PCL) |

| Solvent | tert-Butyl methyl ether |

| Acyl Donor | Vinyl acetate |

| Temperature | 35°C |

| Reaction Time | 12 hours |

Chemo-Enzymatic Routes to Enantiomerically Enriched Beta-Adrenergic Agents

The application of lipase-catalyzed kinetic resolution of chlorohydrin intermediates is a general and effective strategy for accessing a wide range of enantiomerically enriched β-adrenergic agents. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of (S)-propranolol, (S)-metoprolol, (S)-atenolol, and (S)-practolol, among others. unimi.itresearchgate.net The common structural feature of these molecules is a 1-aryloxy-3-alkylamino-2-propanol backbone, making the corresponding 1-aryloxy-3-chloro-2-propanol a key chiral building block. nih.gov The enzymatic resolution step provides the enantiopure chlorohydrin, which is then converted to the final β-blocker via amination with the appropriate amine (e.g., isopropylamine (B41738) for practolol), typically preserving the stereochemical integrity of the chiral center. researchgate.netmdpi.com

Asymmetric Synthesis from Chiral Precursors

An alternative to kinetic resolution is asymmetric synthesis, where the desired stereocenter is created using a chiral starting material, reagent, or catalyst. This approach avoids the theoretical 50% yield limitation of kinetic resolution.

For practolol, this can be achieved by starting with a commercially available, enantiopure three-carbon building block, such as (R)- or (S)-epichlorohydrin or a glycidyl (B131873) derivative. mdpi.com For instance, the synthesis of stereoisomeric practolol derivatives has been accomplished by reacting p-acetamidophenol with an enantiomeric 3-(tosyloxy)-1,2-epoxypropane to form an asymmetric epoxide precursor, 3-(p-acetamidophenoxy)-1,2-epoxypropane. nih.gov This chiral epoxide can then be opened by reaction with isopropylamine to yield the target enantiomer of practolol directly. This method was used to determine the absolute configuration of (+)-practolol as the (R)-enantiomer. nih.gov

Asymmetric Synthesis from Chiral Precursors

Use of Chiral Building Blocks from Natural Sources

The "chiral pool" provides a valuable source of enantiomerically pure starting materials for asymmetric synthesis. portico.orgnih.gov These naturally occurring molecules, such as amino acids, sugars, and terpenes, possess inherent chirality that can be transferred to the target molecule. portico.org While direct sourcing of a specific chiral building block for this compound from a natural product is not commonly cited, the principle of using readily available chiral precursors is a fundamental strategy in asymmetric synthesis. portico.orgnih.govnih.gov For instance, chiral amino alcohols derived from natural sources can serve as templates or starting materials in multi-step synthetic sequences. nih.gov The development of synthetic methods utilizing chiral catalysts often provides a more versatile approach to producing complex chiral drug candidates. nih.gov

Stereoselective Conversion of Epoxide Intermediates

A prevalent strategy for the synthesis of chiral β-blockers involves the use of chiral epoxide intermediates. nih.govorganicreactions.orgresearchgate.net The asymmetric epoxide, 3-(p-acetamidophenoxy)-1,2-epoxypropane, is a key precursor in the synthesis of practolol derivatives. nih.gov This epoxide can be prepared from p-acetamidophenol and an enantiomerically pure 3-(tosyloxy)-1,2-epoxypropane, often referred to as a Sharpless epoxide. nih.gov The stereospecific opening of this chiral epoxide by an appropriate amine, such as isopropylamine, leads to the formation of the desired enantiomer of practolol with a high degree of stereochemical control. nih.govorganicreactions.orgresearchgate.net The enantioselective opening of meso or prochiral epoxides with various nucleophiles is a powerful method for creating enantioenriched 1,2-functionalized building blocks. organicreactions.orgresearchgate.net

| Intermediate | Reagent | Product Configuration | Reference |

| Asymmetric 3-(p-acetamidophenoxy)-1,2-epoxypropane | Enantiomeric 6-aminoheptanoic acid amide | Stereoisomeric practolol congener derivatives | nih.gov |

| meso-Epoxides | Chiral reagents and catalysts | Enantioenriched β-functionalized alcohols | organicreactions.orgresearchgate.net |

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones represents a powerful and widely utilized method for the synthesis of chiral secondary alcohols, which are key intermediates in the production of many pharmaceuticals, including β-blockers. rsc.orgnih.govmdpi.com This approach involves the conversion of a ketone precursor of practolol into the corresponding chiral alcohol using a chiral reducing agent or a biocatalyst. nih.govnih.gov

Organocatalysts, such as oxazaborolidines (CBS reduction), have been extensively studied for the asymmetric borane (B79455) reduction of prochiral ketones, affording chiral alcohols with excellent enantioselectivity. rsc.orgmdpi.com Biocatalytic methods, employing whole cells of plants like Daucus carota (carrot) or microorganisms such as baker's yeast, have also proven effective in the stereoselective reduction of various prochiral ketones. nih.govnih.gov These biocatalysts contain oxidoreductases that can deliver hydride to the ketone in a highly stereoselective manner, often yielding products with high enantiomeric excess (e.e.). nih.govnih.gov

| Catalyst/Biocatalyst | Substrate Type | Enantioselectivity (e.e.) | Reference |

| Oxazaborolidine | Aryl methyl, ethyl, and chloromethyl ketones | 91–98% | mdpi.com |

| Daucus carota | Various prochiral ketones | High | nih.gov |

| Plant Tissues (e.g., Apple, Carrot) | Acetophenone, 4'-chloroacetophenone | up to 98% | nih.gov |

Conventional Stereoselective Synthetic Pathways

Multi-Step Synthesis Strategies

The conventional synthesis of enantiomerically pure practolol often involves a multi-step sequence that establishes the crucial stereocenter. nih.govmdpi.com A common approach begins with the synthesis of a racemic precursor, followed by a resolution step. For example, a four-step synthesis of (S)-practolol has been reported with 100% enantiomeric excess using a lipase from Pseudomonas cepacia for enantioselective catalysis. mdpi.com Another strategy involves building the molecule from a chiral precursor, thereby ensuring the correct stereochemistry from an early stage. nih.gov For instance, a series of stereoisomeric practolol derivatives have been synthesized by reacting an asymmetric epoxide with a preformed enantiomeric amino acid amide. nih.gov

Amination Reactions and Enantiomeric Retention

The final step in many syntheses of practolol involves the introduction of the isopropylamino side chain via an amination reaction. mdpi.comresearchgate.net When starting with an enantiomerically pure precursor, such as (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, the subsequent amination with isopropylamine must proceed with retention of configuration at the chiral center to yield the desired (S)-practolol. mdpi.com A chemoenzymatic method has been reported where the enantiopure intermediate was hydrolyzed and the resulting product was reacted with isopropylamine to afford (S)-Practolol. researchgate.net This biocatalytic approach offers a green technology for the synthesis of (S)-Practolol with good yield and high enantiomeric excess. researchgate.net

Molecular Pharmacology and Receptor Binding Studies of R Practolol

Beta-Adrenergic Receptor Antagonism at the Molecular Level

(R)-Practolol functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly found in cardiac tissue. This selectivity forms the basis of its pharmacological action. The antagonism is stereoselective, with the (S)-enantiomer exhibiting significantly higher affinity for beta-receptors than the (R)-enantiomer. mdpi.comualberta.ca

Ligand-Receptor Interaction Mechanisms

The binding of this compound to the β1-adrenergic receptor involves specific molecular interactions. Like other beta-blockers, it is believed that the molecule's key functional groups, such as the hydroxyl group on the side chain and the secondary amine, form hydrogen bonds and ionic interactions with specific amino acid residues within the receptor's binding pocket. The aromatic ring of the practolol (B1678030) molecule also likely engages in hydrophobic and van der Waals interactions with the receptor. These combined interactions stabilize the antagonist-receptor complex, preventing the binding of endogenous catecholamines and subsequent receptor activation.

Competitive Binding with Catecholamines

This compound's mechanism of action involves direct competition with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), for the same binding site on the β1-adrenergic receptor. By occupying this site, this compound prevents these natural agonists from binding and initiating the downstream signaling cascade that leads to increased heart rate and contractility. This competitive antagonism is reversible, meaning that a sufficient concentration of an agonist can overcome the blockade.

In Vitro Receptor Binding Assays

The affinity and selectivity of this compound for beta-adrenergic receptors are quantified using in vitro receptor binding assays. These assays are crucial for determining the pharmacological profile of the compound at a molecular level.

Radioligand Binding Techniques (e.g., ³H-dihydroalprenolol)

A common method to study beta-adrenergic receptors is through radioligand binding assays. These assays utilize a radiolabeled ligand, such as ³H-dihydroalprenolol (³H-DHA), which is a non-selective beta-adrenergic antagonist with high affinity. In these experiments, membrane preparations from tissues or cells expressing beta-adrenergic receptors are incubated with a fixed concentration of the radioligand in the presence and absence of varying concentrations of the compound being tested (in this case, this compound). The amount of radioligand bound to the receptors is then measured, typically by liquid scintillation counting, after separating the bound from the free radioligand by filtration.

Displacement Experiments and Affinity Determination

Displacement experiments are a type of radioligand binding assay used to determine the binding affinity of an unlabeled compound. In these experiments, increasing concentrations of the unlabeled ligand, this compound, are used to compete with a constant concentration of a radioligand (e.g., ³H-DHA) for binding to the receptors. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity of Racemic Practolol for Beta-Adrenergic Receptors

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) |

|---|---|---|---|

| β1 | Guinea Pig Atrium | 173.78 |

This data represents racemic practolol and is sourced from the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org The significant difference in Ki values highlights the compound's selectivity for the β1 receptor.

Assessment of Receptor Selectivity (β1 vs. β2)

The selectivity of this compound for β1-adrenergic receptors over β2-adrenergic receptors is a key characteristic. This is determined by comparing its binding affinities (Ki values) for the two receptor subtypes, obtained from radioligand binding assays using tissues or cell lines that predominantly express one receptor subtype over the other. For example, heart tissue is rich in β1 receptors, while lung tissue has a high density of β2 receptors. nih.gov

Studies on racemic practolol have shown a significantly higher affinity for β1 receptors compared to β2 receptors. One study reported that practolol has a 24.2-fold greater affinity for β1-adrenergic receptors over β2-adrenergic receptors. researchgate.net This selectivity ratio is a quantitative measure of its cardioselectivity.

Table 2: Comparative Binding Affinity and Selectivity of Racemic Practolol

| Receptor Subtype | Binding Affinity (Ki in nM) | Selectivity Ratio (β2 Ki / β1 Ki) |

|---|---|---|

| β1 | 173.78 | \multirow{2}{*}{77.7} |

This table illustrates the β1-selectivity of racemic practolol based on Ki values from the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

Cellular Signaling Pathway Modulation

This compound, the pharmacologically active enantiomer of practolol, exerts its effects by modulating intracellular signaling pathways downstream of β1-adrenergic receptor activation. As a selective β1-adrenergic antagonist, its primary mechanism involves the competitive inhibition of catecholamines, such as norepinephrine and epinephrine, at these receptors. This blockade disrupts the canonical signaling cascade, leading to significant alterations in the levels of key second messengers, including cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium, and consequently modulating the activity of effector enzymes like adenylate cyclase.

Inhibition of Cyclic Adenosine Monophosphate (cAMP) Accumulation

This compound effectively attenuates the accumulation of intracellular cyclic adenosine monophosphate (cAMP) that is typically induced by β-adrenergic agonists. The binding of an agonist to the β1-adrenergic receptor normally activates a stimulatory G-protein (Gs), which in turn stimulates adenylate cyclase to convert adenosine triphosphate (ATP) to cAMP. This increase in cAMP is a critical step in mediating the physiological responses to catecholamines in target tissues, such as the heart.

By blocking the β1-adrenergic receptor, this compound prevents this Gs-protein activation, thereby inhibiting the subsequent rise in intracellular cAMP levels. This inhibitory action is particularly evident in the presence of β-agonists like isoproterenol (B85558). For instance, studies have shown that practolol can obviate isoproterenol-induced myocardial necrosis, a phenomenon linked to excessive cAMP accumulation and subsequent cellular damage. nih.gov The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA), a primary downstream effector of cAMP, which in turn reduces the phosphorylation of various target proteins involved in cardiac myocyte function.

The table below summarizes the expected inhibitory effect of this compound on cAMP accumulation in response to a β-adrenergic agonist.

| Treatment Condition | Expected Intracellular cAMP Level | Primary Mediator |

| Basal (Unstimulated) | Low | Basal adenylate cyclase activity |

| Isoproterenol (β-agonist) | High | Gs-protein coupled β1-adrenergic receptor activation of adenylate cyclase |

| This compound + Isoproterenol | Low to Moderate | Competitive antagonism of isoproterenol at the β1-adrenergic receptor, leading to reduced adenylate cyclase activation |

Regulation of Intracellular Calcium Levels

The modulation of intracellular calcium ([Ca2+]i) levels by this compound is a direct consequence of its impact on the cAMP-PKA signaling pathway. In cardiac myocytes, elevated cAMP levels resulting from β1-adrenergic stimulation lead to PKA-mediated phosphorylation of L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases their open probability, leading to an enhanced influx of calcium into the cell during depolarization (the "calcium trigger"). The phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), resulting in increased calcium uptake into the sarcoplasmic reticulum (SR) and a greater SR calcium load available for subsequent release.

By inhibiting cAMP accumulation, this compound indirectly regulates these processes. The reduced PKA activity leads to decreased phosphorylation of L-type calcium channels and phospholamban. This results in a blunted increase in calcium influx and a less pronounced enhancement of SR calcium cycling in response to adrenergic stimulation. Consequently, this compound can temper the exaggerated intracellular calcium transients that contribute to arrhythmogenesis and cellular injury under conditions of excessive catecholamine stimulation.

A comparative study on the effects of different beta-blockers on calcium transport in heart microsomes and mitochondria found that practolol exhibited only a slight depressant effect on calcium uptake, in contrast to the more pronounced inhibition by propranolol (B1214883). nih.gov This suggests that while this compound does modulate calcium handling, its direct effects on calcium transport machinery may be less significant than its primary effect on the upstream signaling cascade.

Modulation of Adenylate Cyclase Activity

This compound's modulation of adenylate cyclase activity is a cornerstone of its pharmacological action. As a β1-adrenergic antagonist, it does not directly inhibit the adenylate cyclase enzyme itself. Instead, it prevents the activation of the enzyme by the Gs alpha subunit that is coupled to the β1-adrenergic receptor. drugbank.com

In a resting state, adenylate cyclase exhibits a basal level of activity. Upon stimulation by a β-adrenergic agonist, the activated Gs alpha subunit binds to and significantly increases the catalytic activity of adenylate cyclase, leading to a surge in cAMP production. This compound, by occupying the β1-receptor, prevents the agonist from binding and initiating this activation sequence. The result is a reduction in adenylate cyclase activity to near-basal levels, even in the presence of a potent agonist.

The following table illustrates the modulation of adenylate cyclase activity by this compound in a cellular context.

| Cellular Condition | β1-Adrenergic Receptor State | Gs-Protein State | Adenylate Cyclase Activity |

| Basal | Unoccupied | Inactive | Basal |

| Agonist Stimulation | Agonist-bound | Activated | Stimulated |

| This compound Treatment | Antagonist-bound | Inactive | Basal |

| This compound + Agonist | Primarily Antagonist-bound | Primarily Inactive | Near Basal |

In Vitro Pharmacological Activity in Tissue Models

The effects of this compound have been characterized in various isolated tissue preparations, providing insights into its tissue-specific pharmacological actions. These studies are crucial for understanding its therapeutic effects and potential side effects at the organ level.

Effects on Smooth Muscle Preparations

The influence of this compound on smooth muscle preparations is varied and depends on the specific tissue and the predominant adrenergic receptor subtype present.

In a study utilizing isolated rat uterus, practolol did not affect either spontaneous uterine activity or contractions induced by oxytocin. nih.gov This finding is consistent with the low density of β1-adrenergic receptors in the myometrium, which is dominated by β2-adrenergic receptors that mediate relaxation.

Conversely, in studies on guinea-pig trachea and lung tissue, practolol was found to potentiate the contractile responses to acetylcholine, histamine, and serotonin. nih.gov This effect is likely due to the blockade of β1-adrenergic receptors that, when stimulated, can contribute to a minor degree of smooth muscle relaxation, thus unmasking or enhancing the constrictor effects of these other agonists.

The table below summarizes the observed effects of practolol on different smooth muscle preparations.

| Tissue Preparation | Agonist | Observed Effect of Practolol |

| Isolated Rat Uterus | Spontaneous/Oxytocin | No effect on contractility nih.gov |

| Guinea-Pig Trachea | Acetylcholine | Potentiation of contraction nih.gov |

| Guinea-Pig Trachea | Histamine | Potentiation of contraction nih.gov |

| Guinea-Pig Trachea | Serotonin | Potentiation of contraction nih.gov |

Modulation of Hormone Production at the Cellular Level

This compound can influence the production and release of several hormones by blocking β1-adrenergic receptors on endocrine cells.

One of the most significant effects is on the juxtaglomerular cells of the kidney, which express β1-adrenergic receptors. Stimulation of these receptors by catecholamines is a primary mechanism for renin release. By blocking these receptors, this compound inhibits renin secretion. Studies in patients with cirrhosis and ascites demonstrated that practolol effectively suppressed plasma renin activity. nih.gov

The effect of practolol on aldosterone (B195564) secretion is more variable. While renin is a major stimulus for aldosterone production via the renin-angiotensin-aldosterone system (RAAS), other factors also regulate aldosterone release. In the same study on cirrhotic patients, the effect of practolol on aldosterone excretion was inconsistent, suggesting that in this condition, factors other than the RAAS play a significant role in controlling aldosterone levels. nih.gov Another study in patients undergoing surgery found that practolol did not inhibit the increase in plasma renin activity associated with anesthesia, and changes in plasma aldosterone were also variable. nih.gov

The following table summarizes the modulatory effects of practolol on hormone production.

| Hormone | Endocrine Cell | Effect of this compound | Mechanism |

| Renin | Juxtaglomerular cells (Kidney) | Inhibition of release nih.gov | Blockade of β1-adrenergic receptors |

| Aldosterone | Adrenal Cortex | Variable effect on secretion nih.govnih.gov | Indirect effect via renin suppression, but other regulatory pathways are also involved |

Structure Activity Relationships Sar and Analog Development for Practolol Stereoisomers

Stereochemical Influence on Pharmacological Potency and Selectivity

The presence of at least one chiral center is a defining characteristic of beta-blockers, leading to a high degree of enantioselectivity when binding to the β-adrenergic receptor. wikipedia.org For beta-blockers that possess a single stereogenic center, the (-) enantiomer demonstrates a significantly higher binding affinity for the receptor than the (+) enantiomer. wikipedia.org This stereoselectivity is a cornerstone of their pharmacological activity.

Practolol (B1678030) is a chiral molecule, and its β-blocking activity resides predominantly in one enantiomer. wikipedia.orgguidetopharmacology.org For aryloxypropanolamine beta-blockers, which includes practolol, the activity is almost exclusively associated with the (S)-enantiomer. wikipedia.orgnih.gov This enantiomer, often denoted as the levorotatory or (–)-isomer, is responsible for the therapeutic β-adrenergic blockade. researchgate.netmdpi.com Conversely, the (R)-(+)-enantiomer is significantly less active at the β-receptor, with some studies on analogous compounds like propranolol (B1214883) showing the (S)-enantiomer to be up to 98 times more active. nih.gov

This pronounced difference in activity underscores the three-dimensional nature of the drug-receptor interaction. mdpi.comnih.gov The more active (S)-isomer is believed to form three complementary binding interactions with the active site of the receptor, whereas the less active (R)-isomer can only form two of these crucial interactions, leading to a much weaker affinity and pharmacological effect. mdpi.com While the (R)-enantiomer is largely inactive as a beta-blocker, studies using machine learning models have predicted that (R)-practolol may act as a substrate for the organic cation transporter OCT3, while (S)-practolol is predicted to be a non-substrate, indicating that stereoisomers can have distinct interactions with other biological molecules. acs.org

Table 1: Stereoisomer Activity Profile for Aryloxypropanolamine Beta-Blockers

| Enantiomer | Configuration | Relative β-Adrenergic Blocking Activity |

|---|---|---|

| Eutomer (Active Isomer) | (S)-(-) | High |

| Distomer (Inactive Isomer) | (R)-(+) | Very Low / Negligible |

Further investigations into the SAR of practolol have involved the synthesis of derivatives containing a second chiral center, located on a "spacer" group introduced to the molecule. nih.gov In one such study, the N-isopropyl group of practolol was replaced by an asymmetric heptanoic acid moiety, which introduced a new stereogenic center termed the "spacer asymmetric carbon." nih.gov

Table 2: Influence of Drug and Spacer Asymmetric Carbon Configuration on Practolol Derivative Potency

| Drug Asymmetric Center | Spacer Asymmetric Center | Resulting Pharmacological Potency |

|---|---|---|

| (S) | (R) | Increased potency over parent drug and other stereoisomers. nih.gov |

| (S) | (S) | Less potent than the (S,R) combination. |

| (R) | (R) or (S) | Significantly lower potency. |

Rational Design of Practolol Derivatives and Congeners

The rational design of practolol analogs aims to optimize its pharmacological properties by systematically modifying its chemical structure. Key areas of modification include the amine substituent, the aromatic ring, and the spacer chain connecting these moieties.

The N-isopropyl group is a common feature in many beta-blockers and is considered an optimal substitution for activity. wikipedia.org However, modifications to this group have been explored to create novel derivatives with altered properties. In a notable series of experiments, the N-isopropyl group of practolol was replaced entirely with an asymmetric 6-aminoheptanoic acid amide. nih.gov This substantial modification, which introduced a long spacer and a terminal amide group, was a key step in creating derivatives that allowed for the study of a second chiral center's influence, as discussed previously. nih.gov The success of these congeners in retaining and even enhancing potency demonstrates that significant structural changes to the amine substituent are tolerated and can be used to fine-tune the molecule's activity. nih.gov

The nature and position of substituents on the aromatic ring of practolol are critical for its activity and, particularly, its β1-receptor selectivity (cardioselectivity). wikipedia.org

Positional Isomerism : The acylamino group of practolol is located at the para position (position 4) of the benzene ring. Studies have shown that moving this group to the meta or ortho positions results in a loss of cardioselectivity, although β-blocking activity itself is retained. wikipedia.org This indicates that para-substitution is a crucial structural requirement for the β1-selectivity of practolol and related compounds. wikipedia.org

Nature of Substituents : The potency of practolol derivatives can also be altered by changing the substituents on aromatic rings that are added to the molecule as part of a larger congener. In a series of derivatives tested in vitro, compounds featuring a paramethyl toluidide group were found to be more potent than analogous derivatives containing a trifluoromethyl toluidide group. nih.gov This suggests that electron-donating groups (like methyl) on this secondary aromatic ring may be more favorable for potency than strong electron-withdrawing groups (like trifluoromethyl). nih.govlumenlearning.comlibretexts.org

The length of the chain linking the core pharmacophore to other parts of a derivative molecule can significantly impact biological activity. nih.gov In the development of practolol congeners, the length of the methylene spacer chain was identified as a key factor influencing relative potency. nih.gov When various derivatives with different spacer lengths were synthesized and tested, the most active compound in the series was one that incorporated a spacer group consisting of four methylene units. nih.gov This finding suggests an optimal distance and flexibility are required for the derivative to achieve the most favorable interaction with the receptor's microenvironment. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-Practolol |

| Propranolol |

| Isoproterenol (B85558) |

| Histamine |

| Paramethyl toluidide |

Comparative Pharmacological Studies with Related Beta-Blockers

Comparison with Propranolol and Other Aryloxyaminopropanols

This compound, as a stereoisomer of the β1-selective adrenoceptor antagonist practolol, belongs to the class of aryloxyaminopropanol beta-blockers. wikipedia.org Its pharmacological profile is best understood through comparison with propranolol, the prototypical non-selective beta-blocker, and other agents in its class. wikipedia.orgnih.gov

Propranolol is a non-selective beta-blocker, meaning it blocks both beta-1 and beta-2 receptors. droracle.ai In contrast, practolol exhibits cardioselectivity with a preference for β1-adrenergic receptors, which are predominantly located in the heart. wikipedia.orgwikipedia.org This selectivity is a key differentiator. While both compounds are effective in managing conditions like hyperthyroidism by mitigating symptoms, studies have shown subtle but important distinctions in their effects. nih.govnih.gov For instance, in a double-blind cross-over trial involving hyperthyroid patients, both propranolol and practolol were found to be significantly more effective than a placebo in controlling the signs and symptoms of thyrotoxicosis. nih.gov However, propranolol was marginally more effective as measured by the hyperthyroid diagnostic index and anxiety scale. nih.gov

A significant difference was observed in their impact on heart rate; propranolol reduced heart rate by 24% compared to placebo, while practolol showed a 17% reduction. nih.gov This suggests that while both are effective, propranolol has a more pronounced effect on heart rate, which can be attributed to its non-selective nature. nih.gov Despite this, practolol is considered a useful alternative to propranolol for managing the peripheral manifestations of hyperthyroidism. nih.gov

The development of practolol was driven by the desire to create analogues of propranolol with more desirable properties, specifically to reduce centrally induced side effects associated with propranolol's high lipophilicity. wikipedia.org By incorporating a hydrophilic para-acylamino group, scientists synthesized practolol, which has a lower lipophilicity. wikipedia.orgwikipedia.org

Further comparisons with other aryloxyaminopropanols highlight the spectrum of activity within this class. For example, in studies on experimental cardiac arrhythmias, acebutolol, another cardioselective beta-blocker, was found to have half the potency of propranolol when administered intravenously to revert ouabain-induced arrhythmias, while practolol was ineffective under the same conditions. nih.gov However, in adrenaline-induced arrhythmias, propranolol, acebutolol, and practolol were all effective. nih.gov

| Feature | This compound (as part of racemic Practolol) | Propranolol | Acebutolol |

|---|---|---|---|

| Selectivity | β1-selective | Non-selective (β1 and β2) | β1-selective |

| Potency (vs. Propranolol in ouabain-induced arrhythmia) | Ineffective in one study nih.gov | Baseline | Half the potency nih.gov |

| Effect on Heart Rate Reduction (vs. Placebo in hyperthyroidism) | 17% reduction nih.gov | 24% reduction nih.gov | Data not available in provided context |

| Lipophilicity | Low wikipedia.org | High wikipedia.org | Data not available in provided context |

Assessment of Intrinsic Sympathomimetic Activity (ISA)

Intrinsic Sympathomimetic Activity (ISA) refers to the capacity of a beta-blocker to exert partial agonist activity at the β-adrenergic receptor while simultaneously acting as an antagonist. taylorandfrancis.com This means that even as they block the effects of potent endogenous catecholamines like epinephrine (B1671497), they provide a low level of receptor stimulation. wikipedia.org

In comparative studies, the ISA of practolol has been shown to result in different physiological responses compared to beta-blockers without this property. For example, in anesthetized dogs, practolol caused smaller reductions in hemodynamic parameters than propranolol and atenolol, both of which lack significant ISA. nih.gov The intrinsic activity of practolol and pindolol appears to limit the decrease in heart rate, cardiac conduction, and other hemodynamic measures that are typically observed with beta-adrenoceptor blockade. nih.gov

A clinical study comparing three β1-selective beta-blockers with varying degrees of ISA (metoprolol with no ISA, practolol with moderate ISA, and H 87/07 with high ISA) in patients with angina pectoris provided further insights. nih.gov At rest, the heart rate was significantly lower in patients taking metoprolol (B1676517) compared to those on practolol or H 87/07. nih.gov Conversely, during exercise, the heart rate was significantly higher with H 87/07 than with practolol or metoprolol. nih.gov This demonstrates the direct influence of the degree of ISA on heart rate modulation, both at rest and during physical exertion. Despite these hemodynamic differences, no significant variations were found in total work or exercise time among the three beta-blockers. nih.gov

The intrinsic sympathomimetic activity of practolol can be demonstrated in rats depleted of catecholamines, where it produces a dose-dependent increase in heart rate. researchgate.net This effect is a hallmark of its partial agonist activity. researchgate.net

| Beta-Blocker | Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Effect on Resting Heart Rate |

|---|---|---|---|

| Practolol | β1-selective | Moderate nih.gov | Higher than Metoprolol nih.gov |

| Metoprolol | β1-selective | None nih.gov | Significantly lower than Practolol and H 87/07 nih.gov |

| H 87/07 | β1-selective | High nih.gov | Higher than Metoprolol nih.gov |

| Propranolol | Non-selective | None nih.gov | Causes reduction nih.gov |

| Pindolol | Non-selective | High nih.gov | Can cause biphasic response nih.gov |

| Atenolol | β1-selective | None nih.gov | Causes reduction nih.gov |

Analytical Methodologies for Enantiomeric Purity and Characterization

Chromatographic Enantioseparation Techniques

Chromatographic techniques are powerful tools for the separation of enantiomers, enabling the determination of enantiomeric purity. For practolol (B1678030), both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been utilized for enantioseparation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers in pharmaceutical analysis. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), are widely used for the enantioseparation of a broad range of chiral compounds, including β-blockers like practolol. nih.govnih.govresearchgate.net

The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. scispace.com The choice of mobile phase, typically a mixture of a nonpolar organic solvent (like hexane or heptane) and an alcohol (such as isopropanol or ethanol), is crucial for achieving optimal separation. The nature and concentration of the alcohol modifier can significantly affect the retention and resolution of the enantiomers.

While specific detailed research findings on the chiral HPLC separation of practolol are not extensively published, the general principles applied to other β-blockers are applicable. A typical separation would involve a polysaccharide-based chiral column with a mobile phase consisting of a hydrocarbon and an alcohol. The elution order of the enantiomers can sometimes be reversed depending on the specific CSP and mobile phase composition used.

Table 1: Illustrative Chromatographic Parameters for Chiral HPLC Separation of Practolol Enantiomers

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (S)-Practolol | 8.5 min |

| Retention Time (R)-Practolol | 10.2 min |

| Resolution (Rs) | > 2.0 |

Note: The data in this table is illustrative and based on typical separations of related β-blockers. Specific experimental values for practolol may vary.

Thin Layer Chromatography (TLC) for Enantiomer Resolution

Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative assessment of enantiomeric purity. Chiral resolution by TLC can be achieved by using a chiral stationary phase or by impregnating a standard silica gel plate with a chiral selector. nih.govwikipedia.org For the enantioseparation of β-blockers, silica gel plates impregnated with chiral selectors such as L-tartaric acid, (R)-mandelic acid, or β-cyclodextrin have been successfully employed. nih.govresearchgate.net

The separation principle relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the TLC plate. These diastereomeric complexes have different stabilities and, consequently, different affinities for the stationary phase, leading to different migration distances (Rf values). The choice of the mobile phase is critical for achieving successful resolution.

Table 2: Illustrative TLC System for the Enantiomeric Resolution of Practolol

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates impregnated with L-tartaric acid (2% in methanol) |

| Mobile Phase | Dichloromethane/Methanol (95:5, v/v) |

| Detection | UV light (254 nm) or iodine vapor |

| Rf Value (S)-Practolol | 0.45 |

| Rf Value this compound | 0.55 |

Note: The data in this table is illustrative. Actual Rf values may vary depending on the specific experimental conditions.

Spectroscopic and Spectrometric Characterization of Enantiomers

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of enantiomers. While enantiomers have identical spectra in an achiral environment, their interaction with a chiral environment can lead to distinguishable spectroscopic properties.

One powerful technique for the spectroscopic differentiation of enantiomers is Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent or a chiral shift reagent. nih.gov Chiral solvating agents form diastereomeric complexes with the enantiomers, which can result in different chemical shifts for corresponding protons or carbons in the NMR spectrum. A study on the metabolism of practolol demonstrated that β-cyclodextrin could be used as a chiral shift agent to distinguish between its metabolites, suggesting a similar approach could be effective for the practolol enantiomers themselves. nih.govnih.gov

Mass spectrometry (MS) is a highly sensitive technique for determining the molecular weight and fragmentation pattern of a compound. While standard MS does not differentiate between enantiomers, enantioselective mass spectrometry methods can be developed. These methods often involve the formation of diastereomeric complexes with a chiral selector, which may then exhibit different fragmentation patterns or ion mobilities. The PubChem database provides mass spectral data for racemic practolol, which serves as a reference for its general fragmentation. nih.gov

Optical Rotation Measurements for Absolute Configuration Determination

Optical rotation is a fundamental property of chiral molecules and is a direct consequence of their ability to rotate the plane of polarized light. leidenuniv.nl Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The direction of rotation is designated as dextrorotatory (+) or levorotatory (-). This property is the basis for the determination of the absolute configuration of a chiral center, often denoted by the R/S nomenclature. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-Practolol |

| Atenolol |

| Propranolol (B1214883) |

| L-tartaric acid |

| (R)-mandelic acid |

Theoretical and Computational Studies of R Practolol and Its Derivatives

Molecular Structure Elucidaion via Quantum Chemical Methods

Quantum chemical methods are fundamental computational tools used to elucidate the three-dimensional structure of molecules and their electronic properties. These in silico techniques provide insights into molecular geometries, conformational preferences, and energy landscapes, which are crucial for understanding a molecule's behavior and interactions at an atomic level.

The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This stable conformation is critical for understanding the molecule's intrinsic properties and for subsequent computational studies like molecular docking. For a molecule like (R)-practolol, which possesses several rotatable bonds, identifying this minimum energy structure is a key step in its computational analysis.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed for this purpose. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), to solve the approximate Schrödinger equation. This level of theory has been successfully used for the geometry optimization of other beta-blockers, providing reliable structural information. The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. The final output provides the optimized Cartesian coordinates of each atom, from which geometric parameters like bond lengths, bond angles, and dihedral angles can be precisely determined.

Due to the presence of multiple single bonds, particularly in the side chain, this compound can exist in various spatial arrangements or conformations. Conformational analysis is the systematic study of these different conformers and their relative energies. Identifying the full range of low-energy conformations is essential because the biologically active conformation, the one that binds to the receptor, may not necessarily be the global minimum energy structure.

The conformational landscape of this compound and its analogues can be explored by systematically rotating the torsion angles of the flexible bonds. The energy of each resulting conformer is then calculated using quantum mechanical methods. This analysis reveals the relative stability of different conformers and the energy barriers between them. For instance, the orientation of the isopropylamino and hydroxyl groups relative to the aryloxy moiety is critical for its interaction with the adrenergic receptor. These low-energy conformations form a Boltzmann-averaged ensemble that is used for calculating dynamic molecular properties that better reflect the molecule's behavior in a solution environment.

Prediction of Molecular Descriptors Relevant to Biological Interactions

Molecular descriptors are numerical values that characterize the properties of a molecule. Theoretical and computational chemistry allows for the prediction of these descriptors, which are vital for forecasting a molecule's pharmacokinetic and pharmacodynamic behavior, such as absorption and receptor affinity.

The Polar Surface Area (PSA) is a descriptor that correlates well with passive molecular transport across membranes. It is defined as the surface area sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. The Dynamic Polar Molecular Surface Area (PSAd) is a more sophisticated version of this descriptor, as it is calculated from a Boltzmann-averaged ensemble of low-energy conformations. This approach accounts for the molecule's flexibility and provides a more realistic measure of the polar surface exposed to a solvent.

Studies on beta-receptor-blocking agents have demonstrated the utility of PSAd in predicting drug absorption. The PSAd is calculated for conformations identified in different simulated environments, such as in a vacuum, chloroform (a nonpolar solvent), and water (a polar solvent). For most beta-blockers, the differences in PSAd between these environments are small. However, for larger, more flexible compounds with multiple hydrogen-bonding groups, the solvent can significantly influence which conformations are preferred, thereby altering the PSAd. For example, in a study of practolol (B1678030) analogues, the PSAd for a related compound, H 216/44, was shown to vary significantly between chloroform and water, highlighting the impact of the environment on molecular conformation and exposed polarity. nih.gov

| Environment | PSAd (Ų) |

|---|---|

| Chloroform | 70.8 |

| Water | 116.6 |

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. Theoretical calculations of log P are valuable for predicting the druglikeness of a compound in the early stages of drug discovery. Various computational methods exist for this purpose, often employing a fragment-based approach where the molecule is dissected into constituent parts, and a log P value is derived by summing the contributions of each fragment.

For practolol, the predicted log P values from different computational algorithms generally fall within a narrow range, indicating its relatively hydrophilic nature compared to other beta-blockers like propranolol (B1214883). This lower lipophilicity is consistent with its pharmacological profile. Aqueous solubility is another key parameter that can be estimated computationally. It influences how well a drug is absorbed from the gastrointestinal tract. Theoretical models can predict solubility based on the molecular structure, taking into account factors like crystal lattice energy and solvation energy.

| Parameter | Value | Method/Source |

|---|---|---|

| Experimental log P | 0.79 | Experimental Measurement |

| Calculated XLogP3 | 0.8 | Computational Prediction |

Molecular Modeling of Drug-Receptor Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a ligand, such as this compound, interacts with its protein target at the molecular level. The primary target for practolol is the β1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family.

The docking process involves placing the three-dimensional structure of this compound into the binding site of a β1-adrenergic receptor model. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding pocket and scores them based on their binding affinity. This scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction.

These simulations predict that the binding of beta-blockers like this compound to the β1-adrenergic receptor is stabilized by a network of specific interactions. Key interactions typically include:

Hydrogen Bonds: The protonated secondary amine in the side chain of this compound is predicted to form a crucial ionic bond with the carboxylate side chain of a highly conserved aspartic acid residue (e.g., Asp117 in the β2AR, a homologous position in β1AR). The hydroxyl group on the propanolamine side chain acts as both a hydrogen bond donor and acceptor, forming hydrogen bonds with serine or asparagine residues within the binding pocket.

By identifying these key interactions, molecular modeling provides a rational basis for the structure-activity relationships observed in beta-blockers and guides the design of new derivatives with improved affinity and selectivity. nih.govnjppp.com

Binding Site Analysis and Docking Simulations

This compound, as a cardioselective beta-blocker, primarily targets the β1-adrenergic receptor. drugbank.com Computational studies involving molecular docking simulations are instrumental in elucidating the specific interactions between this compound and its receptor at the molecular level. Although most beta-blockers are administered as racemic mixtures, in silico studies can differentiate between the binding affinities and modes of individual enantiomers. wikipedia.org For practolol, the para-acylamino group is significant for its β1 selectivity. wikipedia.org

Docking simulations of this compound into the binding pocket of the β1-adrenergic receptor reveal key interactions with specific amino acid residues. The binding site for beta-blockers is located within the transmembrane helices of the receptor. nih.gov The aryloxypropanolamine structure of practolol positions its functional groups to form multiple points of contact within this pocket. wikipedia.org

The interaction energy between the ligand and the receptor is a critical parameter calculated during docking simulations, providing a quantitative measure of binding affinity. While specific energy values for this compound are not extensively documented in publicly available literature, studies on similar beta-blockers provide a framework for understanding its binding. The less active enantiomer, in this case this compound, is expected to have a less favorable binding energy compared to its more active (S)-counterpart. wikipedia.org

Key amino acid residues within the β1-adrenergic receptor that are anticipated to interact with this compound are outlined in the following table:

| Interacting Residue | Transmembrane Helix | Potential Interaction Type |

| Asp121 | TM3 | Ionic Interaction, Hydrogen Bond |

| Ser211 | TM5 | Hydrogen Bond |

| Ser215 | TM5 | Hydrogen Bond |

| Asn329 | TM7 | Hydrogen Bond |

| Phe325 | TM7 | van der Waals Interaction |

This table is illustrative and based on known interactions of other beta-blockers with the β1-adrenergic receptor.

Hydrogen Bonding Interactions at the Receptor Level

Hydrogen bonds are a predominant force in the specific molecular recognition of beta-blockers by their receptors. wikipedia.org For this compound, several functional groups are capable of forming hydrogen bonds with the amino acid residues of the β1-adrenergic receptor, contributing significantly to the stability of the ligand-receptor complex.

The secondary amine in the propanolamine side chain of this compound is a crucial hydrogen bond donor. This group is expected to form a hydrogen bond with the side chain of an aspartic acid residue, such as Asp121 in transmembrane helix 3. nih.gov This interaction is a common feature for many beta-blockers and is considered a key anchoring point.

The hydroxyl group on the propanolamine side chain can act as both a hydrogen bond donor and acceptor. It is likely to form hydrogen bonds with serine residues, such as Ser211 and Ser215, located in transmembrane helix 5. nih.govbiorxiv.org These interactions are vital for the proper orientation of the ligand within the binding pocket.

Furthermore, the amide group in the para-position of the aromatic ring of this compound can also participate in hydrogen bonding. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions may occur with residues such as Asn329 in transmembrane helix 7. nih.gov

A summary of the potential hydrogen bonding interactions for this compound is provided in the table below:

| Functional Group of this compound | Potential Interacting Residue | Role of Functional Group |

| Secondary Amine | Asp121 | Hydrogen Bond Donor |

| Hydroxyl Group | Ser211 | Hydrogen Bond Donor/Acceptor |

| Hydroxyl Group | Ser215 | Hydrogen Bond Donor/Acceptor |

| Amide Group (N-H) | Asn329 | Hydrogen Bond Donor |

| Amide Group (C=O) | Asn329 | Hydrogen Bond Acceptor |

This table presents potential hydrogen bonding interactions based on the structure of this compound and known binding modes of similar beta-blockers.

Biochemical Interactions and Metabolic Modifications in Experimental Models

Impact on Endogenous Catecholamine Turnover in Animal Hearts

Research into the specific impact of (R)-practolol on the turnover of endogenous catecholamines in the hearts of animal models is not extensively detailed in the available scientific literature. However, studies conducted with racemic practolol (B1678030) in male Wistar rats have shown that at doses ranging from 0.1 to 0.4 mmoles/kg, practolol did not significantly alter the turnover of cardiac noradrenaline. researchgate.net Interestingly, in the same study, practolol was observed to induce the release of noradrenaline, an effect likened to that of an indirectly acting sympathomimetic agent. researchgate.net This suggests a complex interaction with adrenergic nerve terminals that may not directly involve the synthesis or degradation pathways of catecholamines.

Influence on Myocardial Biochemical Parameters in Animal Models

Practolol has been shown to modulate key biochemical parameters within the myocardium, particularly under conditions of adrenergic stress. These effects are critical to understanding its cardioprotective mechanisms.

In a study involving anesthetized dogs infused with adrenaline to simulate the adrenergic stress of an acute coronary occlusion, the concurrent administration of practolol was found to mitigate the adrenaline-induced decrease in myocardial ATP levels. While specific quantitative data on ADP levels were not provided in this particular study, the preservation of ATP suggests a beneficial effect on the energy balance of the myocardium during excessive catecholamine stimulation.

The same experimental model in dogs demonstrated that practolol administration reduced the accumulation of acetate (B1210297) in the myocardium that was induced by adrenaline infusion. This finding points towards an influence of practolol on myocardial substrate utilization under conditions of high adrenergic drive.

Systemic Biochemical Responses in Animal Studies

Beyond its direct cardiac effects, practolol has been observed to influence systemic biochemical markers in animal models, reflecting its broader metabolic impact.

In anesthetized dogs subjected to a five-hour adrenaline infusion, practolol was shown to reduce the associated increase in blood free fatty acid levels. This attenuating effect on adrenaline-induced lipolysis is a notable systemic response to practolol administration.

The aforementioned study in dogs also revealed that practolol could counteract the fall in blood triiodothyronine (T3) levels that was induced by the prolonged adrenaline infusion. This suggests an interaction between beta-adrenergic blockade and thyroid hormone regulation during periods of stress.

Research Findings in Animal Models

The following tables summarize the key findings from a study investigating the effects of practolol on adrenaline-induced metabolic changes in dogs.

Table 1: Effect of Practolol on Adrenaline-Induced Changes in Myocardial Biochemical Parameters in Dogs

| Parameter | Adrenaline Infusion Alone | Adrenaline + Practolol Infusion |

| Myocardial ATP | Decreased | Decrease was reduced |

| Myocardial Acetate | Increased Accumulation | Accumulation was reduced |

Table 2: Effect of Practolol on Adrenaline-Induced Changes in Systemic Biochemical Parameters in Dogs

| Parameter | Adrenaline Infusion Alone | Adrenaline + Practolol Infusion |

| Blood Free Fatty Acids | Increased | Increase was reduced |

| Blood Triiodothyronine | Decreased | Decrease was reduced |

Enzyme-Mediated Biotransformations and Stereoselectivity

The biotransformation of practolol in experimental models is primarily facilitated by the cytochrome P-450-dependent drug-metabolizing enzyme system located in the liver. nih.gov In vitro studies utilizing mammalian liver microsomes have demonstrated that the metabolic process is dependent on the presence of oxygen and NADPH, and can be inhibited by carbon monoxide, a characteristic feature of cytochrome P-450-mediated reactions. nih.gov These enzymatic processes lead to the formation of metabolites through several key pathways, with significant variations observed across different animal species. nih.gov

Research has identified two primary metabolic routes for practolol: hydroxylation of the aromatic ring and deacetylation of the side chain. nih.gov The extent to which these pathways are utilized varies considerably among species. For instance, hamsters exhibit extensive hydroxylation, whereas marmosets are characterized by significant deacetylation. nih.gov In vitro experiments have confirmed the formation of reactive electrophilic metabolites that can covalently bind to microsomal proteins, suggesting a mechanism of bioactivation. nih.gov

While the metabolic pathways for racemic practolol have been described, specific research detailing the stereoselective biotransformation favoring the (R)- or (S)-enantiomer is limited. However, the metabolism of structurally related β-blockers, such as metoprolol (B1676517) and propranolol (B1214883), is known to be highly stereoselective, often involving specific cytochrome P450 isozymes like CYP2D6. nih.govnih.gov For metoprolol, the (R)-enantiomer typically has a higher clearance than the (S)-enantiomer in extensive metabolizers, a difference attributed to the stereoselective action of CYP2D6. nih.gov This provides a relevant framework for considering the potential stereoselectivity in this compound metabolism.

Detailed Research Findings

Species-Dependent Metabolism: Studies in various small animal species have revealed distinct metabolic profiles for practolol. The hamster model shows a pronounced tendency towards hydroxylation, with a significant portion of the dose being converted to 3-hydroxypractolol and its conjugates. nih.gov In contrast, the marmoset extensively deacetylates the parent compound, producing desacetyl practolol. nih.gov Other species, including the rat, mouse, guinea pig, and rabbit, exhibit more limited metabolism, with the unchanged drug being the primary component excreted in urine. nih.gov

| Species | Primary Metabolic Pathway | Key Metabolite(s) | Extent of Metabolism | Reference |

|---|---|---|---|---|

| Hamster | Hydroxylation | 3-hydroxypractolol | Extensive (approx. 35% unchanged in urine) | nih.gov |

| Marmoset | Deacetylation | Desacetyl practolol | Extensive (approx. 57% of dose) | nih.gov |

| Rat | - | Practolol (unchanged) | Limited (50-90% unchanged in urine) | nih.gov |

| Mouse | Deacetylation | Desacetyl practolol | Minor (8-14% of dose) | nih.gov |

| Guinea Pig | - | Practolol (unchanged) | Limited (50-90% unchanged in urine) | nih.gov |

| Rabbit | - | Practolol (unchanged) | Limited (50-90% unchanged in urine) | nih.gov |

In Vitro Microsomal Studies: Investigations using liver microsomes have provided insight into the initial steps of practolol biotransformation. These studies confirm that the cytochrome P-450 system forms electrophilic metabolites that can bind irreversibly to microsomal proteins. nih.gov The rate of this covalent binding and the formation of 3-hydroxypractolol were found to be highest in hamster liver microsomes and lowest in those from marmosets. nih.gov Furthermore, experiments comparing [acetyl-14C]practolol and [phenyl-14C]practolol suggest that in hamsters, metabolites both with and without the acetyl group become bound to proteins. nih.gov The binding of desacetylpractolol to hamster liver microsomes was observed to be greater than that of practolol itself, indicating that the deacetylated metabolite may also undergo bioactivation. nih.gov

| Finding | Experimental Model | Details | Reference |

|---|---|---|---|

| Enzyme System | Mammalian Liver Microsomes | Metabolism is dependent on cytochrome P-450, requiring O2 and NADPH. | nih.gov |

| Metabolite Formation | Hamster Liver Microsomes | Highest rate of 3-hydroxypractolol formation compared to other species. | nih.gov |

| Covalent Binding | Mammalian Liver Microsomes | Reactive metabolites bind irreversibly to microsomal proteins. | nih.gov |

| Species Variation in Binding | Hamster vs. Marmoset Microsomes | Hamster microsomes showed the highest rate of binding; marmoset was the lowest. | nih.gov |

| Metabolite-Specific Binding | Hamster Liver Microsomes | Binding of desacetylpractolol was greater than that of the parent practolol. | nih.gov |

Future Research Directions and Unexplored Avenues for R Practolol Research

Development of Novel Stereoselective Synthetic Pathways

The clinical use of most beta-blockers involves racemic mixtures, despite the fact that the desired pharmacological activity often resides in a single enantiomer. nih.govwikipedia.org Future research on (R)-Practolol necessitates the development of efficient and scalable stereoselective synthetic methods to produce it in high enantiomeric purity. Asymmetric synthesis is preferable to chiral separation of racemates as it can theoretically provide a higher yield. nih.gov

Promising strategies for the synthesis of enantiopure beta-blockers, which could be adapted for this compound, include:

Chemo-enzymatic Methods: Kinetic resolution of racemic chlorohydrin building blocks using lipases, such as Candida antarctica Lipase (B570770) B (CALB), has been successfully employed to produce enantiopure precursors for beta-blockers like (S)-practolol. mdpi.compreprints.org This methodology could be optimized for the synthesis of the (R)-enantiomer. The synthesis involves producing a racemic chlorohydrin, which is then resolved via enzyme-catalyzed transesterification, followed by amination to yield the target enantiopure beta-blocker. mdpi.com

Chiral Precursors: Syntheses starting from readily available chiral building blocks from the "chiral pool" offer another robust approach. For instance, asymmetric epoxides can be prepared from precursors like D-mannitol or through processes like the Sharpless asymmetric epoxidation. nih.govwikipedia.org These chiral epoxides can then react with the appropriate amine to yield the desired enantiomer of the beta-blocker. nih.govresearchgate.net For this compound, this would involve the reaction of isopropylamine (B41738) with an (S)-configured epoxide precursor, such as (S)-3-(p-acetamidophenoxy)-1,2-epoxypropane. nih.gov

The development of these pathways is critical for obtaining the high-purity this compound needed for detailed pharmacological and preclinical evaluation. mdpi.com

Advanced Spectroscopic and Structural Biology Techniques for Receptor Interaction Elucidation

Understanding precisely how this compound interacts with its target receptors is fundamental to uncovering its potential. While classical binding assays are useful, advanced biophysical and structural techniques can provide unprecedented detail about the dynamics and nature of the ligand-receptor complex.

Spectroscopic Methods: Techniques like fluorescence spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) can be used to study the binding interactions between this compound and beta-adrenergic receptors. mdpi.comresearchgate.netplos.org Fluorescence Correlation Spectroscopy (FCS), for example, can quantify receptor numbers and mobility in small domains of a single cell membrane, offering a path to investigate pharmacology at a subcellular level. nih.gov Two-dimensional NMR experiments can unequivocally assign the structure of beta-blockers and their salts, providing a foundation for more complex interaction studies. researchgate.net

Structural Biology and Dynamics: High-resolution crystal structures of β-adrenergic receptors have revealed key features of the ligand-binding pocket. nih.govnih.gov Future research should aim to crystallize the β1-adrenergic receptor in complex with this compound to visualize the specific molecular interactions. Furthermore, techniques that probe the conformational dynamics of the receptor upon binding are crucial. Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool for characterizing the structural dynamics of G protein-coupled receptors (GPCRs) in response to different ligands, helping to distinguish between agonists, antagonists, and inverse agonists. researchgate.net Applying these methods could reveal whether this compound stabilizes a unique receptor conformation, potentially leading to a distinct signaling outcome.

Application of Artificial Intelligence and Machine Learning in Drug Design for Chiral Beta-Blockers

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is transforming drug discovery. rsc.org These computational tools can be leveraged to accelerate the exploration of this compound and other chiral beta-blockers.

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict properties for new molecules. nih.gov For this compound, ML models could predict its absorption, distribution, metabolism, and excretion (ADME) properties, and potential off-target activities. This can help prioritize experimental studies and avoid costly failures.

Generative Chemistry and Inverse Design: Advanced deep learning models can perform "inverse design," where they generate novel chemical structures based on desired properties. acs.orgoptica.org Starting with the this compound scaffold, these models could suggest modifications to enhance a specific, non-canonical activity while minimizing any residual beta-blocking effect. This data-driven approach can uncover non-intuitive structure-activity relationships that might be missed by human chemists. acs.org

Computational Profiling: In silico approaches have been developed to represent the physicochemical properties of a ligand-GPCR interaction and use this profile to screen for potential cross-reactivity with other GPCRs. nih.govresearchgate.net Applying such a method to this compound could rapidly identify potential new targets and guide drug repurposing efforts.

Deeper Understanding of Enantiomer-Specific Pharmacological Profiles at the Sub-Receptor Level

The pharmacological effects of beta-blocker enantiomers can be significantly different. chapman.edu While the (S)-enantiomer of most beta-blockers is responsible for potent β-receptor antagonism, the (R)-enantiomer is often not merely an inert passenger. nih.gov For example, the enantiomers of carvedilol (B1668590) exhibit different activities, with the (S)-enantiomer blocking both α- and β-receptors, while the (R)-form is a pure α1-antagonist. mdpi.com

A crucial avenue of future research is the detailed characterization of this compound's pharmacological profile. This involves moving beyond simple binding affinity and exploring:

Receptor Subtype Selectivity: Investigating the binding affinity and functional activity of this compound across all adrenergic receptor subtypes (β1, β2, β3, and α-subtypes). wikipedia.org

Functional Selectivity (Biased Agonism): Determining if this compound acts as a biased agonist, preferentially activating certain downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways) over others. This could lead to a therapeutic effect without the liabilities associated with conventional beta-blockade.

Inverse Agonism: Many drugs previously classified as neutral antagonists are now recognized as inverse agonists, which can be important in diseases with high basal receptor activity. revespcardiol.org Assessing whether this compound exhibits inverse agonist activity at β-receptors is a key question.

Cell-Type Specificity: The integrated functional impact of beta-blockers can vary between different cardiac cell types. revespcardiol.org Future studies should explore the effects of this compound at a cellular level, considering the distinct molecular environments in different tissues.

Investigation of this compound in Preclinical Models for Non-Traditional Beta-Blocker Applications

The therapeutic applications of beta-blockers have expanded beyond their initial cardiovascular indications. revespcardiol.orgnih.gov They are now used for conditions like glaucoma, migraine prophylaxis, and essential tremor. nih.govphysio-pedia.com Emerging research also points to potential roles in other areas. Investigating this compound for these non-traditional uses is a promising research direction, particularly because its potentially weak β-blocking activity might circumvent the side effects that limit the use of racemic beta-blockers in some patient populations. nih.gov

For example, (R)-propranolol has been shown to have effects, such as inhibiting the conversion of thyroxine to triiodothyronine, that are independent of beta-blockade. nih.gov Preclinical studies should be designed to test if this compound possesses similar unique, non-β-receptor-mediated activities. This would involve screening this compound in a variety of preclinical models, including:

Cell-based assays for anti-proliferative effects in cancer cell lines.

Animal models of anxiety.

Models of neurological disorders such as essential tremor.

Success in these preclinical models could pave the way for repurposing this compound as a novel therapeutic agent with a differentiated mechanism of action and potentially a better safety profile than its racemic parent compound.

Data Tables

Table 1: Future Research Directions for this compound

| Research Area | Key Objectives | Techniques and Approaches |

|---|---|---|

| Novel Stereoselective Synthesis | Produce enantiopure this compound with high yield and enantiomeric excess (>96%). mdpi.com | Chemo-enzymatic resolution (e.g., using CALB lipase), asymmetric synthesis using chiral precursors (e.g., from D-mannitol), asymmetric epoxidation. mdpi.compreprints.orgnih.gov |

| Receptor Interaction Elucidation | Determine the precise binding mode and dynamic effects of this compound on β-adrenergic receptors. | X-ray crystallography, Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS), Fluorescence Correlation Spectroscopy (FCS), 2D-NMR. researchgate.netnih.govnih.govresearchgate.net |

| AI and Machine Learning | Predict pharmacological properties and design novel analogues with desired activities. | Predictive ADMET models, generative deep learning for inverse design, computational profiling for drug repurposing. nih.govnih.govresearchgate.net |

| Enantiomer-Specific Pharmacology | Characterize the unique pharmacological profile of this compound at the sub-receptor level. | Radioligand binding assays for all adrenoceptor subtypes, functional assays for biased agonism and inverse agonism, cell-type specific signaling studies. revespcardiol.orgrevespcardiol.org |

| Non-Traditional Applications | Identify new therapeutic uses for this compound outside of traditional cardiovascular indications. | Preclinical screening in animal and cell-based models of cancer, anxiety, and neurological disorders. nih.govnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Class/Type |

|---|---|

| This compound | Beta-blocker enantiomer |

| (S)-Practolol | Beta-blocker enantiomer |

| Alprenolol | Beta-blocker |

| Atenolol | Beta-blocker |

| Betaxolol | Beta-blocker |

| Bisoprolol | Beta-blocker |